

## Commercial Sources and Availability of NH-bis-PEG4 Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of **NH-bis-PEG4** and related polyethylene glycol (PEG) linkers, crucial tools in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide includes a summary of commercial suppliers, quantitative data on the impact of PEGylation, detailed experimental protocols for common conjugation reactions, and visualizations of relevant biological pathways and experimental workflows.

## Commercial Availability of NH-bis-PEG4 and Related Linkers

The following table summarizes the commercial availability of various **NH-bis-PEG4** and related PEG linkers from a selection of suppliers. These linkers are offered with a range of protecting groups and reactive functionalities to suit diverse conjugation strategies.



| Product Name              | Structure                               | Key Features                                                                                                                   | Representative<br>Suppliers                           |
|---------------------------|-----------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------|
| NH-bis(PEG4-Boc)          | Boc-NH-(PEG)4-NH-<br>(PEG)4-Boc         | A PEG-based PROTAC linker with Boc-protected terminal amines.[1]                                                               | MedChemExpress                                        |
| NH-bis-PEG4               | H2N-(PEG)4-NH-<br>(PEG)4-NH2            | A PEG-based PROTAC linker with free terminal amines. [2]                                                                       | MedChemExpress                                        |
| NH2-PEG4-NH2              | H2N-(CH2CH2O)4-H                        | A homobifunctional linker with terminal primary amines, suitable for crosslinking.                                             | Biopharma PEG,<br>SINOPEG                             |
| Boc-NH-PEG4-COOH          | Boc-NH-<br>(CH2CH2O)4-<br>CH2CH2COOH    | A heterobifunctional<br>linker with a Boc-<br>protected amine and a<br>terminal carboxylic<br>acid.[3]                         | Biopharma PEG,<br>Sigma-Aldrich,<br>Advanced ChemTech |
| Fmoc-NH-PEG4-NHS<br>ester | Fmoc-NH-<br>(CH2CH2O)4-<br>CH2CH2CO-NHS | A heterobifunctional<br>linker with an Fmoc-<br>protected amine and<br>an NHS ester for<br>reaction with primary<br>amines.[4] | Xcess Biosciences,<br>Creative Biolabs                |
| Amino-PEG4-acid           | H2N-(CH2CH2O)3-<br>CH2COOH              | A popular heterobifunctional PEG linker with a free amine and a carboxylic acid.                                               | BroadPharm                                            |
| NH-bis(m-PEG4)            | CH3O-(PEG)4-NH-<br>(PEG)4-OCH3          | A PEG-based PROTAC linker with                                                                                                 | MedChemExpress                                        |



terminal methoxy groups.[5]

## **Quantitative Data on the Impact of PEGylation**

The inclusion of PEG linkers in drug conjugates can significantly improve their physicochemical properties, leading to enhanced solubility, stability, and pharmacokinetic profiles.

Table 1: Enhancement of Small Molecule Solubility with PEG

Data from a study on a highly aggregating small molecule (hSM 1) demonstrated a significant increase in its aqueous solubility in the presence of PEG.[6]

| Condition                   | Solubility of hSM 1 (μM) |
|-----------------------------|--------------------------|
| Buffer + 0.5% DMSO          | 0.2                      |
| Buffer + 5% DMSO            | 0.5                      |
| Buffer + 8% PEG + 0.5% DMSO | 2.3                      |

Table 2: Comparative Stability of ADC Linkers

The stability of the linker is a critical attribute for ADCs, preventing premature drug release. While direct head-to-head comparative data for all linker types under identical conditions is limited, the following table provides a general overview of linker stability.



| Linker Type                       | Stability Characteristics                                                              |  |
|-----------------------------------|----------------------------------------------------------------------------------------|--|
| Maleimide-based                   | Susceptible to retro-Michael reaction, leading to drug de-conjugation.                 |  |
| Hydrazones                        | pH-sensitive cleavage, can be unstable at physiological pH.                            |  |
| Val-Cit (Enzymatically-cleavable) | Generally stable in plasma, cleaved by lysosomal enzymes like Cathepsin B.[7]          |  |
| Bis-sulfone-PEG4-Tetrazine        | Designed for high stability and stable rebridging of disulfide bonds in antibodies.[8] |  |

## **Experimental Protocols**

Detailed methodologies for common applications of **NH-bis-PEG4** and related linkers are provided below.

# Protocol 1: Amide Coupling of Boc-NH-PEG4-COOH to an Amine-Containing Molecule

This protocol describes the conjugation of a Boc-NH-PEG4-COOH linker to a molecule containing a primary amine, a common step in the synthesis of PROTACs and other bioconjugates.[3][9]

#### Materials:

- Boc-NH-PEG4-COOH
- Amine-containing molecule (e.g., E3 ligase ligand)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF)
- DIPEA (N,N-Diisopropylethylamine)



- Reaction monitoring tools (TLC, HPLC, or LC-MS)
- Purification system (preparative HPLC)

#### Procedure:

- Dissolve Boc-NH-PEG4-COOH (1.0 eq) and the amine-containing molecule (1.0 eq) in anhydrous DMF.
- Add NHS (1.2 eq) and EDC (1.2 eq) to the solution to activate the carboxylic acid.
- Add DIPEA (2.0 eq) to the reaction mixture.
- Stir the reaction at room temperature.
- Monitor the reaction progress using TLC, HPLC, or LC-MS until the starting materials are consumed.
- Upon completion, purify the resulting conjugate by preparative HPLC.

## Protocol 2: Bioconjugation using an NHS-Ester PEG Linker

This protocol outlines the conjugation of an NHS-ester functionalized PEG linker to a primary amine on a biomolecule, such as an antibody or an amino-labeled oligonucleotide.

#### Materials:

- NHS-ester PEG linker (e.g., Fmoc-NH-PEG4-NHS ester)
- · Amine-containing biomolecule
- Conjugation buffer (e.g., 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
- Purification system (e.g., size-exclusion chromatography)



#### Procedure:

- Dissolve the amine-containing biomolecule in the conjugation buffer.
- Dissolve the NHS-ester PEG linker in a suitable anhydrous solvent like DMSO.
- Add the dissolved NHS-ester PEG linker to the biomolecule solution. A molar excess of the linker is typically used.
- Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
- Quench the reaction by adding the quenching solution to consume any unreacted NHS esters.
- Purify the resulting conjugate using size-exclusion chromatography to remove excess linker and other small molecules.

### **Protocol 3: In Vitro Plasma Stability Assay for ADCs**

This protocol is a standard method to assess the stability of an ADC and the rate of drug-linker cleavage in plasma.[8]

#### Materials:

- Antibody-Drug Conjugate (ADC)
- Human or mouse plasma
- Incubator at 37°C
- LC-MS system

#### Procedure:

- Incubate the ADC in plasma at a final concentration of 100 μg/mL at 37°C.
- At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma-ADC mixture.



- Process the plasma samples to precipitate proteins and extract the ADC and any released drug-linker species.
- Analyze the samples by LC-MS to quantify the amount of intact ADC and cleaved payload over time.
- Calculate the half-life (t½) of the ADC in plasma.

# Protocol 4: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to determine the efficacy of a PROTAC in degrading its target protein in a cellular context.[10]

#### Materials:

- Cells expressing the target protein
- PROTAC of interest
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis system
- Western blot transfer system
- Primary antibody against the target protein
- Secondary antibody (HRP-conjugated)
- Chemiluminescent substrate
- Imaging system

#### Procedure:



- Plate cells and allow them to adhere overnight.
- Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10  $\mu$ M) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
- Lyse the cells and quantify the total protein concentration using a BCA assay.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
- Develop the blot using a chemiluminescent substrate and capture the image.
- Analyze the band intensities to determine the extent of target protein degradation at different PROTAC concentrations.

### **Visualizations**

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in the application of **NH-bis-PEG4** and related linkers.





Click to download full resolution via product page

Caption: PROTAC-mediated protein degradation pathway.





Click to download full resolution via product page

Caption: A typical workflow for the design and evaluation of PROTACs.





#### Click to download full resolution via product page

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. NH-bis(PEG4-Boc) | PROTAC Linker | MedChemExpress [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 4. xcessbio.com [xcessbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions PMC [pmc.ncbi.nlm.nih.gov]



- 7. Chemical Modification of Linkers Provides Stable Linker—Payloads for the Generation of Antibody—Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Commercial Sources and Availability of NH-bis-PEG4 Linkers: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609560#commercial-sources-and-availability-of-nh-bis-peg4-linkers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com